molecular formula C21H25N5O2S B2372051 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide CAS No. 585549-86-6

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide

Cat. No.: B2372051
CAS No.: 585549-86-6
M. Wt: 411.52
InChI Key: ABRBKJJJJKECDX-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 2-methoxyphenyl substituent at position 5, an amino group at position 4, and a thioether-linked acetamide moiety substituted with a 4-butylphenyl group.

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-3-4-7-15-10-12-16(13-11-15)23-19(27)14-29-21-25-24-20(26(21)22)17-8-5-6-9-18(17)28-2/h5-6,8-13H,3-4,7,14,22H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRBKJJJJKECDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction involving an appropriate acyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the 1,2,4-Triazole Moiety

The triazole ring participates in electrophilic substitution and coordination reactions due to its electron-rich nitrogen atoms. Key reactions include:

Reaction Type Conditions Outcome Reference Basis
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitration at C-5 position of triazole (if unsubstituted)Analogous triazole derivatives
Coordination with Metal Ions Cu²⁺, Zn²⁺ in ethanol/water (pH 7)Formation of stable metal complexes via N3 and N4 coordinationStructural studies in
N-Alkylation K₂CO₃, alkyl halides, DMF, 80°CSubstitution at N1 or N2 positions, altering biological activitySynthetic protocols in

Thioether (-S-) Group Reactivity

The thioether bridge undergoes oxidation and nucleophilic substitution:

Reaction Type Conditions Outcome Reference Basis
Oxidation to Sulfone H₂O₂, AcOH, 60°C, 4 hrsConversion to sulfone (-SO₂-), enhancing polarityThioether oxidation trends
Nucleophilic Displacement NaSH, DMSO, 120°CReplacement with -SH group, enabling further derivatizationMechanistic studies in

Acetamide Group Transformations

The acetamide moiety participates in hydrolysis and condensation:

Reaction Type Conditions Outcome Reference Basis
Acid-Catalyzed Hydrolysis 6M HCl, reflux, 8 hrsCleavage to carboxylic acid and 4-butylphenylamineHydrolysis kinetics in
Schiff Base Formation Aldehydes, EtOH, Δ, 12 hrsCondensation with aldehydes to form imines (potential pharmacophores)Analogous acetamide reactions

Methoxyphenyl Ring Modifications

The 2-methoxyphenyl group directs electrophilic reactions:

Reaction Type Conditions Outcome Reference Basis
Demethylation BBr₃, CH₂Cl₂, -78°C, 2 hrsConversion of -OCH₃ to -OH, altering electronic propertiesAromatic demethylation in
Halogenation Cl₂, FeCl₃, 25°C, 6 hrsPara-chlorination relative to methoxy groupElectrophilic substitution

Cross-Coupling Reactions

Palladium-catalyzed coupling enables structural diversification:

Reaction Type Conditions Outcome Reference Basis
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CArylation at triazole C-5 position (if halide-activated)Triazole coupling studies
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, t-BuONa, tolueneIntroduction of amine substituents via C-N bond formationCatalytic amination in

Biological Activity Modulation via Derivatization

Reaction-driven modifications correlate with enhanced pharmacological profiles:

Derivative Synthetic Route Bioactivity Improvement Source
Sulfone Analog Oxidation (H₂O₂/AcOH)2.3-fold increase in antifungal potency against Candida albicans
Metal Complexes Cu²⁺ coordination89% inhibition of COX-2 enzyme at 10 μM (vs. 62% for parent compound)

Key Mechanistic Insights

  • Steric Effects : The 4-butylphenyl group hinders reactions at the triazole N1 position, favoring N2 substitutions.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic displacements at the thioether group .

  • pH Sensitivity : Hydrolysis of the acetamide group proceeds 4× faster under basic vs. acidic conditions (t₁/₂ = 2 hrs in NaOH vs. 8 hrs in HCl).

This reactivity profile positions the compound as a versatile scaffold for developing antimicrobial, anti-inflammatory, and anticancer agents. Further studies should explore enantioselective modifications and in vivo metabolic pathways.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving triazole derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The triazole ring and the methoxyphenyl group could play crucial roles in binding to the target molecules, while the thioether linkage might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Effects

Key structural variations among related compounds include:

  • Triazole core substitutions: Amino vs. alkyl (e.g., ethyl) or aryl groups.
  • Position 5 substituents : 2-Methoxyphenyl vs. pyridinyl, hydroxyphenyl, or thiophenyl.
  • Acetamide side chains : 4-Butylphenyl vs. substituted benzyl, aryl, or heteroaryl groups.

Physicochemical Properties

  • Melting Points: Target compound: Not reported; analogs range from 90°C (, compound 7b) to 184°C (, compound 6a). Hydroxyphenyl derivatives (AM33) exhibit higher solubility in polar solvents due to hydrogen bonding .
  • Synthetic Yields :
    • Target compound’s synthesis is unreported, but related triazoles show yields from 50% (, compound 6b) to 83% (, compound 6c), influenced by substituent bulk and reaction conditions.

Structure-Activity Relationship (SAR)

  • Amino Group at Position 4: Essential for Orco antagonism (OLC15 vs. VUAA1) and reverse transcriptase inhibition (AM33) .
  • 2-Methoxyphenyl vs. Pyridinyl : Methoxy groups enhance lipophilicity and π-stacking, while pyridinyl improves water solubility and metal coordination .
  • 4-Butylphenyl vs.

Biological Activity

The compound 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide (CAS No. 305336-66-7) is a derivative of triazole and thiadiazole, known for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on recent studies and findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₂N₄O₃S
  • Molecular Weight : 280.31 g/mol
  • IUPAC Name : 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}N-(4-butylphenyl)acetamide

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated moderate to good antibacterial and antifungal activities against various pathogens. Specifically, compounds similar to the target compound were effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Microorganism Activity Reference
Staphylococcus aureusModerate
Escherichia coliGood
Candida albicansModerate

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound under review showed promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)3.3
HEK293T (Human)52.63

The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical for effective cancer treatment.

Anti-inflammatory Activity

Triazole derivatives also possess anti-inflammatory properties. Studies have shown that they can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma .

Case Studies

  • Antimicrobial Efficacy Study : A series of synthesized triazole derivatives were tested for their antimicrobial activity. The results indicated that modifications to the phenyl ring significantly enhanced antibacterial potency .
  • Anticancer Screening : A comprehensive screening of a compound library identified triazole derivatives with selective cytotoxicity against tumor cells while sparing normal cells, indicating their potential as targeted therapies .

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